4-(Morpholinomethyl)benzene-1,2-diamine
CAS No.: 825619-02-1
Cat. No.: VC3818936
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 825619-02-1 |
---|---|
Molecular Formula | C11H17N3O |
Molecular Weight | 207.27 g/mol |
IUPAC Name | 4-(morpholin-4-ylmethyl)benzene-1,2-diamine |
Standard InChI | InChI=1S/C11H17N3O/c12-10-2-1-9(7-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,12-13H2 |
Standard InChI Key | SJVVMEBKHHZICW-UHFFFAOYSA-N |
SMILES | C1COCCN1CC2=CC(=C(C=C2)N)N |
Canonical SMILES | C1COCCN1CC2=CC(=C(C=C2)N)N |
Introduction
Structural and Chemical Identity
Molecular Architecture
4-(Morpholinomethyl)benzene-1,2-diamine features a benzene ring substituted with two amine groups at the 1- and 2-positions and a morpholinomethyl group at the 4-position. The morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom, confers both hydrophilicity and conformational flexibility to the molecule. The IUPAC name is 4-(morpholin-4-ylmethyl)benzene-1,2-diamine, and its molecular formula is C₁₁H₁₇N₃O, with a molecular weight of 207.27 g/mol .
Table 1: Key Physicochemical Properties
Spectral Characterization
Infrared (IR) spectroscopy of related diamines reveals characteristic N–H stretching vibrations at ~3300–3500 cm⁻¹ and C–N stretches at 1250–1350 cm⁻¹ . Nuclear magnetic resonance (NMR) data for analogous compounds show aromatic proton signals between δ 6.5–7.5 ppm and morpholine methylene protons as triplets near δ 3.6–4.0 ppm .
Synthesis and Manufacturing
Reduction of Nitro Precursors
A common route to aryl diamines involves the reduction of nitro intermediates. For example, N-(4-chlorophenyl)-1,2-phenylenediamine is synthesized via iron-mediated reduction of N-(4-chlorophenyl)-2-nitrobenzenamine in ethanol with ammonium chloride . Adapting this method, 4-(morpholinomethyl)benzene-1,2-diamine could be prepared by reducing a corresponding nitro compound using catalytic hydrogenation or stoichiometric reductants like sodium dithionite .
Table 2: Comparative Synthesis Methods for Aromatic Diamines
Method | Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Iron Reduction | Fe, NH₄Cl, EtOH, 70°C | 93.2 | High yield, simple setup | Generates metal waste |
Catalytic Hydrogenation | H₂, Pd/C, RT | 80–90 | Clean reaction, scalable | Requires pressurized H₂ |
Photoredox | UV light, DMF, HCl | 45–81 | Transition-metal-free, one-pot | Limited substrate scope |
Applications in Organic and Medicinal Chemistry
Benzimidazole Synthesis
The diamine group in 4-(morpholinomethyl)benzene-1,2-diamine enables condensation reactions with carbonyl compounds to form benzimidazoles, a class of heterocycles with antimicrobial and anticancer properties. For instance, Lakshmi Praveena et al. synthesized Mannich bases of benzimidazole derivatives using morpholine-containing diamines as key intermediates . These compounds exhibited moderate activity against Staphylococcus aureus and Escherichia coli, underscoring their pharmaceutical potential .
Ligand Design in Coordination Chemistry
The compound’s dual amine functionality makes it a candidate for polydentate ligands. Analogous diamines have been used to create Schiff base complexes with transition metals like Cu(II) and Zn(II), which show catalytic activity in oxidation reactions . The morpholine group could enhance solubility in aqueous media, facilitating homogeneous catalysis .
Antiparasitic Agents
Structural analogs such as N-(4-chlorophenyl)-1,2-phenylenediamine are precursors to clofazimine analogs, which exhibit antileishmanial and antiplasmodial activity . Modifying the morpholine substituent may optimize pharmacokinetic properties like blood-brain barrier penetration or metabolic stability .
Recent Advances and Future Directions
Recent studies focus on functionalizing the morpholine ring to tailor the compound’s electronic and steric properties. For example, introducing fluorinated morpholine derivatives could enhance lipid solubility for CNS-targeted drugs . Additionally, incorporating the diamine into metal-organic frameworks (MOFs) is being explored for gas storage applications .
Future research should prioritize:
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Green Synthesis: Developing catalytic asymmetric routes to enantiomerically pure diamines.
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Structure-Activity Relationships: Systematic modification of the morpholine and diamine groups to optimize bioactivity.
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Thermal Stability Studies: Assessing suitability for high-temperature applications in polymers or composites.
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